

A Technical Guide to the Spectroscopic Data of 2-Cyanophenyl Isocyanate

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Compound of Interest

Compound Name: 2-Cyanophenyl isocyanate

Cat. No.: B1586130

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This guide provides an in-depth analysis of the spectroscopic characteristics of **2-cyanophenyl isocyanate** (CAS No. 42066-86-4), a bifunctional aromatic compound of significant interest in synthetic chemistry. The presence of both a reactive isocyanate group and a cyano moiety imparts unique reactivity and makes spectroscopic characterization crucial for quality control, reaction monitoring, and structural elucidation. This document will delve into the theoretical and practical aspects of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Implications

2-Cyanophenyl isocyanate possesses an ortho-substituted benzene ring, which dictates a specific pattern in its spectroscopic signatures. The electron-withdrawing nature of both the isocyanate ($-N=C=O$) and cyano ($-C\equiv N$) groups influences the electron distribution within the aromatic ring, which is reflected in the chemical shifts of the aromatic protons and carbons in the NMR spectra. Furthermore, the characteristic vibrational frequencies of the isocyanate and cyano groups provide definitive markers in the IR spectrum.

Caption: Molecular structure of **2-Cyanophenyl Isocyanate**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups. For **2-cyanophenyl isocyanate**, the IR spectrum is dominated by the stretching vibrations of the

isocyanate and cyano groups.

Experimental Considerations

Due to the high reactivity of the isocyanate group, especially towards moisture, sample preparation for IR analysis must be conducted under anhydrous conditions. The use of a dry KBr pellet or a solution in a dry, non-protic solvent (e.g., chloroform, dichloromethane) in a sealed cell is recommended.

Interpretation of the IR Spectrum

The key diagnostic absorption bands in the IR spectrum of **2-cyanophenyl isocyanate** are summarized in the table below.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
~2270 - 2240	Very Strong, Broad	Asymmetric stretch of the -N=C=O group	This is the most characteristic peak for isocyanates and is often very intense.[1][2][3]
~2230 - 2220	Strong to Medium	-C≡N stretching vibration	The intensity of this peak is typically strong. It may appear as a sharp band, but could potentially overlap with the broad isocyanate peak.[4]
~3100 - 3000	Medium to Weak	Aromatic C-H stretching	Characteristic of the C-H bonds on the benzene ring.
~1600, ~1475	Medium to Weak	Aromatic C=C ring stretching	These bands are characteristic of the benzene ring.
~750	Strong	Ortho-disubstituted C-H out-of-plane bending	This strong absorption is indicative of the 1,2-disubstitution pattern on the benzene ring.

The most prominent feature is the very intense and broad absorption band of the isocyanate group.[1][2] The presence of both this band and the sharp nitrile stretch is a clear indicator of the compound's identity.

Caption: Workflow for IR spectroscopic analysis of **2-cyanophenyl isocyanate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **2-cyanophenyl isocyanate**, both ^1H and ^{13}C NMR are invaluable for confirming the substitution pattern and the electronic environment of the atoms.

Experimental Protocols

Samples for NMR analysis should be prepared in a dry deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). The reactivity of the isocyanate group necessitates the use of anhydrous solvents to prevent sample degradation.

^1H NMR Spectrum

The ^1H NMR spectrum of **2-cyanophenyl isocyanate** will show signals exclusively in the aromatic region. Due to the ortho-substitution, the four aromatic protons will exhibit a complex multiplet pattern.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.2 - 7.8	Multiplet	4H	Aromatic Protons

The exact chemical shifts and coupling constants will depend on the solvent used. The electron-withdrawing effects of the isocyanate and cyano groups will generally shift the proton signals downfield compared to unsubstituted benzene.

^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides more detailed structural information, with distinct signals for each carbon atom in the molecule.

Chemical Shift (δ , ppm)	Assignment	Notes
~130 - 140	Isocyanate Carbon (-N=C=O)	The chemical shift of the isocyanate carbon can vary but is typically in this range.[5]
~115 - 120	Nitrile Carbon (-C \equiv N)	The nitrile carbon signal is characteristically found in this region.[6]
~110 - 145	Aromatic Carbons	Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the isocyanate and cyano groups will have characteristic chemical shifts.
~135	C-NCO	The carbon atom bonded to the isocyanate group.
~115	C-CN	The carbon atom bonded to the cyano group.

Quaternary carbons, such as the isocyanate and nitrile carbons, and the two aromatic carbons bearing the substituents, may exhibit lower intensity signals in a standard ^{13}C NMR spectrum. [6]

Caption: Key interpretation points for the NMR spectra of **2-cyanophenyl isocyanate**.

Conclusion

The spectroscopic characterization of **2-cyanophenyl isocyanate** is defined by the prominent features of its two key functional groups. The IR spectrum is distinguished by a very strong and broad absorption for the isocyanate group around 2250 cm^{-1} and a sharp nitrile absorption near 2225 cm^{-1} . The NMR spectra are characterized by a complex multiplet in the aromatic region of the ^1H spectrum and distinct signals for the isocyanate, nitrile, and aromatic carbons in the ^{13}C spectrum. This guide provides a foundational understanding for the analysis of this versatile chemical intermediate.

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